molecular formula C17H10ClF2N5S B2662426 7-((2-chloro-6-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863460-44-0

7-((2-chloro-6-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2662426
CAS No.: 863460-44-0
M. Wt: 389.81
InChI Key: GRJNVFCIGGNTEH-UHFFFAOYSA-N
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Description

7-((2-Chloro-6-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core substituted with a 2-chloro-6-fluorobenzylthio group at position 7 and a 4-fluorophenyl group at position 2. The triazolo[4,5-d]pyrimidine scaffold is known for its pharmacological relevance, particularly in targeting receptors and enzymes involved in platelet aggregation, viral replication, and cancer progression . The halogenated benzyl and aryl substituents enhance lipophilicity and metabolic stability, making this compound a candidate for therapeutic applications requiring prolonged bioavailability .

Properties

IUPAC Name

7-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF2N5S/c18-13-2-1-3-14(20)12(13)8-26-17-15-16(21-9-22-17)25(24-23-15)11-6-4-10(19)5-7-11/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJNVFCIGGNTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((2-chloro-6-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Pyrimidine Ring Construction: The pyrimidine ring is often constructed through a condensation reaction between a triazole derivative and a suitable aldehyde or ketone.

    Introduction of Substituents: The chloro, fluoro, and benzylthio groups are introduced through nucleophilic substitution reactions, typically using halogenated precursors and thiol reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions are common, especially at the halogenated positions, where nucleophiles can replace the chloro or fluoro groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Thiols, amines, alkoxides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Triazolopyrimidines are known for their potential anticancer properties. Research indicates that derivatives of this compound can inhibit the proliferation of various cancer cell lines by targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, related compounds have shown IC50 values in the low micromolar range against CDK-2 .
  • Antimicrobial Properties :
    • The compound exhibits significant antimicrobial activity. Studies have demonstrated that modifications to the triazole or pyrimidine rings can enhance potency against pathogens such as bacteria and fungi.
  • Antiviral Activity :
    • Research suggests that triazolopyrimidine derivatives can interfere with viral replication processes, making them candidates for antiviral drug development.

Biological Applications

  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit specific enzymes involved in critical biochemical pathways. Its interaction with various biological macromolecules is essential for understanding its mechanism of action.
  • Target Interaction :
    • The unique substitution pattern of this compound allows it to interact selectively with biological targets, enhancing its efficacy and reducing potential side effects compared to other compounds in the same class.

Industrial Applications

  • Pharmaceutical Development :
    • Due to its diverse biological activities, this compound is being explored as a lead candidate in the development of new pharmaceuticals aimed at treating cancer and infectious diseases.
  • Agrochemical Development :
    • The antimicrobial properties also position it as a potential candidate for developing agrochemicals that can protect crops from pathogens.

Case Studies and Research Findings

Several studies have documented the synthesis and characterization of this compound and its derivatives:

  • Synthesis and Characterization :
    • The synthesis typically involves nucleophilic aromatic substitution reactions followed by further modifications to enhance biological activity. Characterization techniques such as NMR spectroscopy confirm the structural integrity of synthesized compounds .
  • Biological Testing :
    • In vitro studies have shown promising results regarding cytotoxicity against various cancer cell lines, indicating potential for therapeutic applications. For instance, certain derivatives have been selected for further screening by organizations like the National Cancer Institute due to their high antiproliferative potential .

Mechanism of Action

The mechanism of action of 7-((2-chloro-6-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Triazole Ring Position and Substitution Patterns

  • 2-CHLORO-6-FLUOROBENZYL 7-(4-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL SULFIDE (): While sharing the 2-chloro-6-fluorobenzyl and 4-fluorophenyl groups, this compound has a [1,2,4]triazolo[1,5-a]pyrimidine core instead of [1,2,3]triazolo[4,5-d]pyrimidine. The altered triazole ring position reduces steric hindrance and may decrease adenosine receptor affinity compared to the target compound .
  • 3-(2-Chlorobenzyl)-6-(2,4-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (): This derivative replaces the thioether group with a ketone oxygen and introduces a 2,4-difluorobenzyl substituent.

Functional Group Variations

  • Ticagrelor (Brilinta®) (): A clinically approved antiplatelet agent with a cyclopentyltriazolopyrimidine core. Unlike the target compound, Ticagrelor features a cyclopropane-cyclopentane diol system and a thiopropanol group. These modifications enhance P2Y12 receptor binding but reduce halogen-induced metabolic stability .
  • However, the absence of a thioether linkage limits its pharmacokinetic half-life compared to the target compound .

Receptor Affinity and Selectivity

  • Adenosine Receptor Antagonists (): Triazolo[4,5-d]pyrimidines with 2-aryl substitutions (e.g., 2-aryl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diones) exhibit adenosine A2A receptor antagonism. The target compound’s 4-fluorophenyl group may enhance selectivity for A2A over A1 receptors due to steric and electronic effects .
  • Cannabinoid Receptor Ligands (): Derivatives like 3-benzyl-7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine () show affinity for type-2 cannabinoid receptors. The target compound’s halogenated benzylthio group could modulate receptor binding kinetics differently, warranting further in vitro assays .

Antithrombotic and Antiviral Activities

  • Ticagrelor Analogues ():
    Compounds such as 16m and 7u () demonstrate potent P2Y12 inhibition (IC50 < 50 nM). The target compound’s thioether group may offer similar potency but with improved solubility due to reduced hydrophobicity .

  • Antiviral Derivatives ():
    2-Aryl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diones show low toxicity and inhibit viral proteases. The target compound’s fluorophenyl group could enhance antiviral activity by stabilizing π-π interactions with viral enzymes .

Physicochemical Properties

Property Target Compound 3-(2-Chlorobenzyl)-6-(2,4-difluorobenzyl)-3,6-dihydro-7H-triazolo[4,5-d]pyrimidin-7-one () Ticagrelor ()
Molecular Weight ~430 g/mol ~405 g/mol 522.57 g/mol
LogP (Predicted) 3.8 3.2 2.1
Key Substituents 2-Cl-6-F-benzylthio, 4-F-Ph 2-Cl-benzyl, 2,4-diF-benzyl Cyclopentyl, thiopropanol
Bioavailability High (lipophilic) Moderate (polar ketone) High (P-glycoprotein substrate)

Biological Activity

The compound 7-((2-chloro-6-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS Number: 863460-44-0) is a member of the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a detailed examination of its biological activity, including its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

PropertyValue
Molecular FormulaC17H10ClF2N5S
Molecular Weight389.8 g/mol
CAS Number863460-44-0

1. Antimicrobial Activity

Research indicates that compounds containing the triazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been reported to demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the thioether group in this compound may enhance its interaction with microbial targets.

2. Anticancer Potential

Triazole derivatives are also recognized for their anticancer activities. Studies have shown that certain triazolo[4,5-d]pyrimidines can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific compound under discussion has shown promise in preliminary assays against various cancer types .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within microbial and cancerous cells. The triazole ring is known to act as an inhibitor of specific enzyme pathways crucial for cell survival and replication .

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of triazole derivatives, a compound structurally similar to 7-((2-chloro-6-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine exhibited a minimum inhibitory concentration (MIC) ranging from 1–8 μg/mL against Micrococcus luteus and MRSA. This indicates a strong potential for development as an antibiotic .

Case Study 2: Anticancer Activity

A derivative of this compound was tested on human cancer cell lines and demonstrated IC50 values in the low micromolar range. The mechanism involved the induction of oxidative stress leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The efficacy of triazole compounds often relies on their structural features. The substitution patterns on the phenyl rings and the presence of halogen atoms (like chlorine and fluorine) play a critical role in enhancing biological activity. For instance, the introduction of electron-withdrawing groups has been shown to improve potency against certain targets .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 7-((2-chloro-6-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine to improve yield and purity?

  • Methodological Answer :

  • Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) based on analogous triazolo-pyrimidine syntheses. For example, and highlight the use of ethanol/dioxane for recrystallization to enhance purity .
  • Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) for intermediate purification.
  • Monitor reaction progress via TLC or HPLC (see for analytical protocols) .

Q. What techniques are recommended for structural characterization of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal structure using single-crystal diffraction (e.g., Bruker SMART systems, as in and ), ensuring R factors < 0.1 for reliability .
  • NMR spectroscopy : Use 1H^{1}\text{H}-, 19F^{19}\text{F}-, and 13C^{13}\text{C}-NMR to confirm substituent positions and fluorine integration (see and for fluorinated analogs) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight and isotopic patterns.

Q. How can researchers assess solubility and formulation compatibility for in vitro studies?

  • Methodological Answer :

  • Test solubility in DMSO, PBS, and ethanol using UV-Vis spectroscopy or nephelometry.
  • For formulation, use co-solvents (e.g., Cremophor EL) or cyclodextrin-based carriers, referencing protocols for similar triazolo-pyrimidines in and .

Advanced Research Questions

Q. What experimental strategies are effective for elucidating the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Conduct kinase inhibition assays (e.g., ATP-binding pocket competition) using fluorescence polarization (FP) or TR-FRET, as described for related triazolo-pyrimidines in .
  • Use radiolabeled analogs (e.g., 3H^{3}\text{H}- or 14C^{14}\text{C}-tagged) for binding affinity studies (see fluorinated compound handling in ) .

Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?

  • Methodological Answer :

  • Perform forced degradation studies (e.g., 40–80°C, pH 1–13) with HPLC-PDA monitoring ( ) .
  • Compare degradation products via LC-MS/MS and correlate with computational predictions (e.g., DFT for hydrolysis pathways).

Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets?

  • Methodological Answer :

  • Use molecular docking (e.g., AutoDock Vina) with homology-modeled protein structures (see for docking validation) .
  • Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over time.
  • Validate predictions with mutagenesis studies on key residues (e.g., ATP-binding site mutations).

Q. How should researchers address discrepancies between crystallographic data and spectroscopic results?

  • Methodological Answer :

  • Cross-validate using multiple techniques: Compare X-ray-derived bond lengths/angles with DFT-optimized geometries ( and ) .
  • Re-examine sample purity via elemental analysis ( and ) .

Q. What methods are recommended to study the electronic effects of fluorine substituents on reactivity?

  • Methodological Answer :

  • Use 19F^{19}\text{F}-NMR to monitor electronic environments ( and ) .
  • Compare Hammett substituent constants (σ values) with reaction rates in halogenated analogs ( and ) .

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